3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-N-1,3-thiazol-2-ylpropanamide
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Overview
Description
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . Pyrazole derivatives are known for their various biological activities and are used in the development of new drugs .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazole derivatives are often synthesized through the reaction of 1,3-diketones with hydrazine .Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions, but the exact reactions would depend on the functional groups present in the specific compound .Mechanism of Action
Target of Action
The primary targets of the compound “3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-N-1,3-thiazol-2-ylpropanamide” are currently unknown
Mode of Action
It is known that compounds with similar structures, such as 1-cyanoacetyl-3,5-dimethylpyrazole, have established themselves as effective cyanoacetylating agents .
Biochemical Pathways
For instance, some pyrazole derivatives have been associated with a broad range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor activities .
Result of Action
Compounds with similar structures have shown promising in vitro anticoronavirus and antitumoral activity .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
They are also applied as fungicides, analgesics, pesticides, insecticides, and as the chelating and extracting reagents for different metal ions .
Cellular Effects
It is known that cells produce free radicals and reactive oxygen species (ROS) through their routine metabolic pathways, and these compounds increase dramatically under cellular damage . Many reports linked ROS overexpression and disease development .
Molecular Mechanism
It is known that pyrazole derivatives can promote a unique coordination with the metal ions, which can be used as a precursor for the development of metalloenzyme .
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-2-methyl-N-(1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4OS/c1-8(7-16-10(3)6-9(2)15-16)11(17)14-12-13-4-5-18-12/h4-6,8H,7H2,1-3H3,(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTIGVUNOJQEDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)C(=O)NC2=NC=CS2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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